
1,6-Bis(2,2'-bipyridine-4-yl)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(2,2’-bipyridine-4-yl)pyrene: is a complex organic compound that belongs to the family of bipyridine derivatives. This compound is characterized by the presence of two bipyridine moieties attached to a central pyrene core. The unique structure of 1,6-Bis(2,2’-bipyridine-4-yl)pyrene makes it an interesting subject of study in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(2,2’-bipyridine-4-yl)pyrene typically involves the coupling of 1,6-dibromopyrene with 4,4’-bipyridine derivatives. One common method is the Suzuki coupling reaction, which employs palladium catalysts and boronic acids. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While the industrial production methods for 1,6-Bis(2,2’-bipyridine-4-yl)pyrene are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(2,2’-bipyridine-4-yl)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions, such as bromination, can be performed using bromine or N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or N-bromosuccinimide in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrenequinone derivatives, while substitution reactions can yield halogenated bipyridine-pyrene compounds .
Scientific Research Applications
1,6-Bis(2,2’-bipyridine-4-yl)pyrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,6-Bis(2,2’-bipyridine-4-yl)pyrene involves its ability to coordinate with metal ions through the bipyridine moieties. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The pyrene core also contributes to the compound’s photophysical properties, enabling it to participate in charge transfer and energy transfer processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with similar coordination properties but different spatial arrangement.
1,6-Bis(4-formylphenyl)-3,8-bis(4-aminophenyl)pyrene: A related compound used in the synthesis of covalent organic frameworks.
Uniqueness
1,6-Bis(2,2’-bipyridine-4-yl)pyrene is unique due to its combination of bipyridine and pyrene moieties, which impart both strong coordination abilities and distinctive photophysical properties. This makes it particularly valuable in applications requiring both metal coordination and fluorescence, such as in the development of advanced materials and sensors .
Properties
CAS No. |
308363-85-1 |
|---|---|
Molecular Formula |
C36H22N4 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-pyridin-2-yl-4-[6-(2-pyridin-2-ylpyridin-4-yl)pyren-1-yl]pyridine |
InChI |
InChI=1S/C36H22N4/c1-3-17-37-31(5-1)33-21-25(15-19-39-33)27-11-7-23-10-14-30-28(12-8-24-9-13-29(27)35(23)36(24)30)26-16-20-40-34(22-26)32-6-2-4-18-38-32/h1-22H |
InChI Key |
RYVFJMYBZDWCMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=C4C=CC5=C6C4=C(C=C3)C=CC6=C(C=C5)C7=CC(=NC=C7)C8=CC=CC=N8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
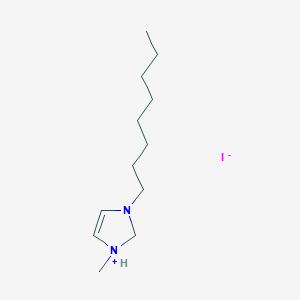
![4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B12578284.png)

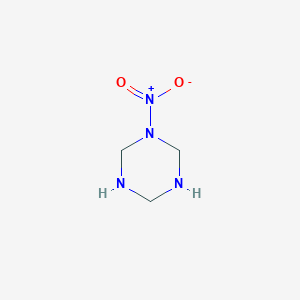
![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
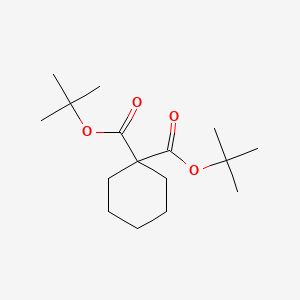
![6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one](/img/structure/B12578311.png)
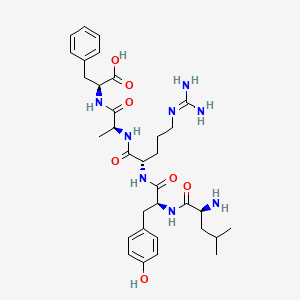

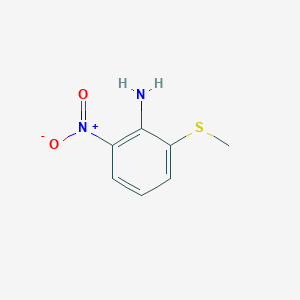

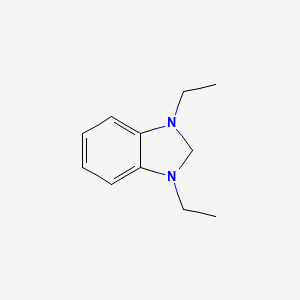
![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)
